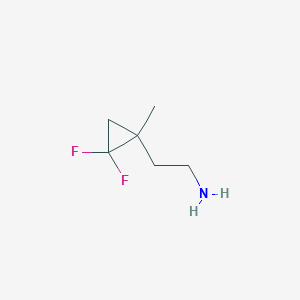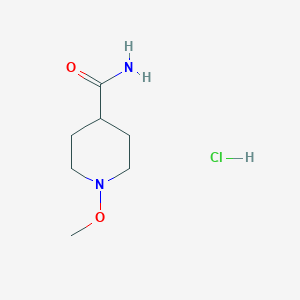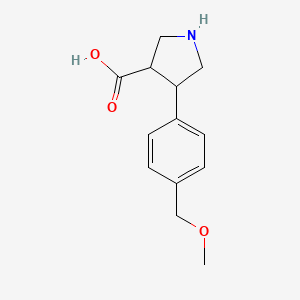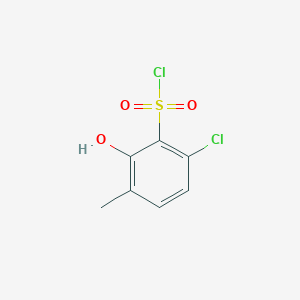
3-Amino-2,2-dimethyl-1-(oxan-3-YL)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol is a chemical compound with the molecular formula C10H21NO2 It is characterized by the presence of an amino group, a dimethyl group, and an oxan-3-yl group attached to a propan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid through addition, oximization, and esterification reactions . The reaction conditions are generally moderate, ensuring high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the availability of raw materials, reaction time, temperature control, and purification techniques to ensure the desired quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3-Amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of cyclic carbamates and cryptophycin analogues.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol involves its interaction with molecular targets and pathways within biological systems. The amino group and oxan-3-yl group play crucial roles in its binding affinity and specificity. The compound may modulate enzymatic activities, receptor functions, or other cellular processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2,2-dimethyl-1-propanol: A structurally similar compound with a different functional group arrangement.
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol: Another related compound with a dioxolan group instead of an oxan-3-yl group.
Uniqueness
3-Amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
3-amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-10(2,7-11)9(12)8-4-3-5-13-6-8/h8-9,12H,3-7,11H2,1-2H3 |
Clé InChI |
DEVLEVIMRXFRDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C(C1CCCOC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B13243441.png)


![2-(2-Chloroprop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13243459.png)
![2-[(3-Methylbutan-2-yl)amino]propan-1-ol](/img/structure/B13243479.png)
![1-[(tert-Butoxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13243486.png)
![1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13243488.png)
![2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13243491.png)
![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13243496.png)
![{7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13243497.png)

